![molecular formula C18H23N3O6S B2777252 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034564-13-9](/img/structure/B2777252.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N3O6S and its molecular weight is 409.46. The purity is usually 95%.
The exact mass of the compound N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Binding Analysis
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor, showcasing the relevance of studying similar compounds for their molecular interactions and binding affinities with biological receptors. The research demonstrates the use of conformational analysis and 3D-QSAR models to understand the binding interactions of these molecules with the CB1 receptor, highlighting the importance of structural features in molecular recognition and activity (Shim et al., 2002).
Synthesis and Antibacterial Activity
Research on the synthesis of N-substituted derivatives of related compounds, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, indicates the chemical versatility of these molecules. This study involves the synthesis of a series of derivatives through a series of steps, with the final compounds screened for their antibacterial activity. The structural elucidation through NMR, IR, and mass spectral data supports the identification of new molecules with potential biological activities (Khalid et al., 2016).
Polyamide Synthesis
Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids provides insights into the polymer applications of related chemical structures. This study highlights the synthesis of polymers with high inherent viscosities and good solubility in polar solvents, paving the way for the development of new materials with specific physical and chemical properties (Hsiao & Huang, 1997).
Drug Design and Synthesis
The design and synthesis of compounds with specific biological activities, such as serotonin receptor agonists, involve the creation of benzamide derivatives related to the query compound. These efforts include the optimization of molecular structures to achieve desired pharmacological profiles, demonstrating the application of such compounds in drug discovery and development (Sonda et al., 2003).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-28(25,26)20-9-7-14(8-10-20)17(23)19-15(13-5-3-2-4-6-13)11-21-16(22)12-27-18(21)24/h2-6,14-15H,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKYVRPNFLSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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